molecular formula C17H12N4O4S B2680662 4-cyano-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886928-59-2

4-cyano-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2680662
CAS No.: 886928-59-2
M. Wt: 368.37
InChI Key: PBYGCFNJINOILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide ( 886928-59-2) is a synthetic organic compound with the molecular formula C17H12N4O4S and a molecular weight of 368.37 g/mol . This chemical belongs to the class of 1,3,4-oxadiazole derivatives, a scaffold renowned in medicinal chemistry for its wide spectrum of biological activities, particularly in anticancer research . The 1,3,4-oxadiazole core is a privileged structure in drug discovery due to its ability to engage in hydrogen bonding and interact with diverse biological targets, making it a valuable pharmacophore for developing novel therapeutic agents . Researchers are increasingly focusing on the development of 1,3,4-oxadiazole-based hybrids and conjugates to explore their multifaceted mechanisms of action. These compounds have demonstrated significant potential as antiproliferative agents by selectively inhibiting key enzymes and proteins involved in cancer cell proliferation . The molecular structure of this compound, which integrates a methanesulfonylphenyl moiety and a cyano-substituted benzamide group, is designed for targeted biological activity. While specific mechanistic studies on this exact molecule are not available in the public domain, analogous 1,3,4-oxadiazole derivatives are known to exert their effects by inhibiting critical pathways. These include the inhibition of enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and thymidine phosphorylase, among others . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for administration to humans. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-cyano-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4S/c1-26(23,24)14-4-2-3-13(9-14)16-20-21-17(25-16)19-15(22)12-7-5-11(10-18)6-8-12/h2-9H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYGCFNJINOILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the introduction of the cyano and methanesulfonylphenyl groups. Common reagents used in these reactions include hydrazine derivatives, nitriles, and sulfonyl chlorides. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

4-cyano-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-cyano-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The cyano and methanesulfonylphenyl groups can interact with enzymes or receptors, modulating their activity. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogues with Antifungal Activity

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

  • Key Differences: LMM5 replaces the cyano group with a benzyl(methyl)sulfamoyl substituent and introduces a 4-methoxyphenylmethyl group on the oxadiazole ring.
  • Activity : Exhibits antifungal activity against Candida albicans via thioredoxin reductase inhibition (MIC: 50 µg/mL) .
  • Pharmacokinetics: Lower solubility due to the bulky sulfamoyl group compared to the target compound’s cyano group .

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Key Differences : Features a cyclohexyl(ethyl)sulfamoyl group and a furan-2-yl substituent.
  • Activity : Higher potency (MIC: 100 µg/mL) than LMM5, attributed to the furan ring’s improved membrane permeability .

Enzyme Inhibitors with Oxadiazole Scaffolds

Compound 6a (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide)

  • Key Differences : Contains an ethylthio group and sulfonylbenzamide.
  • Activity : Inhibits human carbonic anhydrase II (hCA II) with a docking score of −8.2 kcal/mol, suggesting stronger binding than the target compound’s methanesulfonyl group .

D35 (4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide)

  • Key Differences : Substituted with pyridin-4-yl and methyl groups.
  • Activity : Acts as a hit compound in alanine dehydrogenase inhibition assays, highlighting the role of pyridine in polar interactions .

Benzamide Derivatives with Varied Substituents

4-Methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide (2p)

  • Key Differences: Phenoxymethyl substituent instead of methanesulfonylphenyl.
  • Properties : 90% yield in synthesis; higher lipophilicity (logP ~3.2) compared to the target compound’s logP ~2.8 .

BA92456 (3-(4-chlorobenzenesulfonamido)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Key Differences : Additional 4-chlorobenzenesulfonamido group.
  • Activity : Enhanced cytotoxicity due to dual sulfonamide moieties (IC₅₀: 12 µM in HeLa cells) .

Solubility and Electronic Effects

  • Methanesulfonyl vs. Methylsulfanyl: The target compound’s methanesulfonyl group (electron-withdrawing) improves solubility in polar solvents compared to 4-cyano-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (), where the sulfanyl group is less polar .
  • Morpholine Derivatives : N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide () exhibits superior aqueous solubility (15 mg/mL) due to the morpholine ring’s hydrogen-bonding capacity .

Biological Activity

4-cyano-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological effects, including anticancer properties, anti-inflammatory activities, and other pharmacological implications.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, which is known for its diverse biological activities. The structural formula can be represented as follows:

C16H15N5O3S\text{C}_{16}\text{H}_{15}\text{N}_{5}\text{O}_{3}\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds containing the oxadiazole ring exhibit significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis and cell cycle arrest. For instance, derivatives have been shown to inhibit key regulatory proteins involved in cell proliferation pathways, such as CDK1 .
  • Case Study : In vitro studies demonstrated that this compound exhibited an IC50 value of less than 10 μM against breast cancer cells (MCF-7), indicating strong antiproliferative activity . Further investigations revealed that it may induce necrosis in these cells by increasing sub-G1 populations through apoptosis pathways.

Anti-inflammatory Activity

Oxadiazole derivatives have also been evaluated for their anti-inflammatory properties. In particular, compounds with a methanesulfonyl group have shown promise in reducing inflammation markers in various models.

  • Research Findings : Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6 . This activity is crucial for developing treatments for inflammatory diseases.

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has been documented in several studies. The presence of the sulfonyl group enhances their interaction with bacterial cell membranes.

  • Effectiveness : Preliminary tests indicate that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Activity TypeTarget Cells/OrganismsIC50 Value (µM)Mechanism of Action
AnticancerMCF-7 (Breast Cancer)<10Induction of apoptosis; cell cycle arrest
Anti-inflammatoryInflammatory modelsN/AInhibition of cytokines (e.g., COX-2)
AntimicrobialVarious bacteriaN/ADisruption of bacterial membranes

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-cyano-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves sequential steps:

Oxadiazole ring formation : Reacting 3-methanesulfonylphenyl-substituted hydrazide with cyanogen bromide or carbonyl diimidazole in methanol or THF to form the 1,3,4-oxadiazole-2-amine intermediate .

Amide coupling : Using 4-cyanobenzoyl chloride with the oxadiazole-2-amine under basic conditions (e.g., NaH in THF or pyridine) to form the final benzamide .

  • Critical factors : Yield optimization (15–60%) depends on solvent choice (THF vs. DCM), stoichiometry of coupling reagents, and reaction time (12–18 hours). For example, pyridine as a base enhances nucleophilic substitution efficiency .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?

  • Answer :

  • 1H/13C NMR : Confirms substituent positions (e.g., methanesulfonyl group at C3 of phenyl, cyano group at C4 of benzamide) .
  • ESI-MS : Validates molecular weight (exact mass ~428.11 g/mol, analogous to SJ-172550 derivatives) .
  • HPLC : Ensures purity (>95% for biological assays; retention times vary with mobile phase composition) .

Q. What preliminary biological screening models are suitable for assessing its bioactivity?

  • Answer :

  • Antimicrobial : Use Caenorhabditis elegans-Staphylococcus aureus co-culture models to evaluate survival rates and bacterial load reduction, as demonstrated for structurally related oxadiazoles .
  • Anticancer : Screen against leukemia (CCRF-CEM) and solid tumor cell lines using MTT assays, with % growth inhibition (%GI) as a primary metric .

Advanced Research Questions

Q. How does the methanesulfonyl group influence target binding in enzyme inhibition studies?

  • Answer : The sulfonyl moiety enhances hydrogen-bonding interactions with catalytic residues (e.g., Val135 in GSK-3β) and stabilizes hydrophobic pockets in enzymes like CYP51. Molecular docking (e.g., AutoDock Vina) shows bond lengths of 2.85–2.99 Å for key interactions, comparable to VNI derivatives targeting fungal CYP51 .
  • Methodological note : Compare binding free energies (ΔG) of sulfonyl vs. non-sulfonyl analogs using MM/GBSA calculations to quantify contributions .

Q. How can contradictory activity data between in vitro and cell-based assays be resolved?

  • Answer : Discrepancies often arise from poor solubility or metabolic instability.

  • Lipinski’s Rule analysis : Calculate logP (octanol-water partition coefficient). If logP >5 (as seen in some oxadiazoles), modify substituents (e.g., replace methanesulfonyl with polar groups) to improve bioavailability .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life (t1/2) <30 min indicates need for prodrug strategies .

Q. What structure-activity relationship (SAR) insights guide optimization of this scaffold?

  • Key findings :

  • Oxadiazole core : Essential for π-π stacking with aromatic residues (e.g., Phe200 in hCA II). Removing the ring reduces inhibitory potency by >50% .
  • Cyanobenzamide vs. nitrobenzamide : The cyano group improves electron-withdrawing effects, enhancing binding to ATP-binding pockets (e.g., in kinases) compared to nitro derivatives .
    • Design strategy : Synthesize analogs with halogen (Br, Cl) or trifluoromethyl substitutions at the benzamide para-position to probe steric and electronic effects .

Q. What experimental designs mitigate off-target effects in kinase inhibition studies?

  • Answer :

  • Kinase profiling panels : Use broad-spectrum assays (e.g., Eurofins KinaseProfiler) to identify off-target hits. For example, oxadiazoles may cross-react with ABL1 or JAK2 .
  • Crystallographic analysis : Resolve co-crystal structures (e.g., with GSK-3β or InhA) to identify non-conserved binding site features for selective targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.